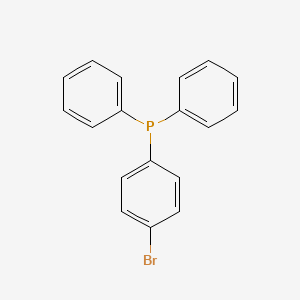

(4-Bromophenyl)diphenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBCLNFEOKEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223636 | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734-59-8 | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Bromophenyl)diphenylphosphine: Synthesis, Applications, and Best Practices

Introduction: Unveiling a Versatile Phosphine Ligand

(4-Bromophenyl)diphenylphosphine, identified by the CAS number 734-59-8 , is a solid, crystalline organophosphorus compound that has carved a significant niche in the landscape of modern synthetic chemistry.[1][2][3][4][5][6][7] Its utility stems from the unique electronic and steric properties conferred by the presence of a bromine atom on one of the phenyl rings attached to the central phosphorus atom. This seemingly simple modification provides a reactive handle for further functionalization and modulates the electron-donating capacity of the phosphine, making it an invaluable ligand in a myriad of catalytic transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization. The key physicochemical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 734-59-8[1][2][3][4][5][6][7] |

| Molecular Formula | C18H14BrP[2][3][4][5][6] |

| Molecular Weight | 341.18 g/mol [1][5][6][7] |

| Appearance | White to off-white solid[3] |

| Melting Point | 79-80 °C[1][3][7] |

| Boiling Point | 205-210 °C at 4 Torr[3] |

| Solubility | Soluble in nonpolar organic solvents. |

Safety and Handling:

This compound is classified as harmful and an irritant.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][4][5][6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2][4][6]

Synthesis and Characterization: From Precursors to Purified Ligand

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent derived from 1,4-dibromobenzene with chlorodiphenylphosphine. This method provides a reliable and scalable route to the desired product.

Synthetic Workflow Diagram:

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. achmem.com [achmem.com]

- 3. 734-59-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 734-59-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. 734-59-8|this compound|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

(4-Bromophenyl)diphenylphosphine chemical properties

An In-depth Technical Guide to (4-Bromophenyl)diphenylphosphine: Properties, Reactivity, and Applications

Introduction

This compound stands as a pivotal molecule in the landscape of modern organic and organometallic chemistry. As a triarylphosphine, it possesses the fundamental characteristics that make this class of compounds exceptional ligands for transition metal catalysis. However, the strategic placement of a bromine atom on one of the phenyl rings elevates its utility far beyond that of a simple spectator ligand. This guide offers a comprehensive exploration of this compound, delving into its core chemical properties, synthesis, and multifaceted reactivity. We will examine its critical role as a tunable ligand in catalysis, its function as a versatile synthetic building block, and its application in fields ranging from drug discovery to materials science, providing researchers and development professionals with a detailed understanding of this important chemical entity.

Chapter 1: Core Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature, a characteristic typical of many triarylphosphines.[1] Its properties are defined by the central phosphorus atom bonded to two phenyl groups and one 4-bromophenyl group.

Data Presentation: Key Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 734-59-8 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₄BrP | [3][4][5][6] |

| Molecular Weight | 341.19 g/mol | [2][3][4][6] |

| Melting Point | 79-80 °C | [1] |

| Physical Form | Solid | [1][2] |

| Purity | Typically ≥95-98% | [1][2] |

| IUPAC Name | (4-bromophenyl)diphenylphosphane | [1][3] |

Structural Representation

The structure of this compound is foundational to its reactivity. The phosphorus atom possesses a lone pair of electrons, which is crucial for its coordination to metal centers, while the aryl groups define its steric and electronic environment.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

| Spectrum Type | Key Features and Expected Chemical Shifts (ppm) | Source(s) |

| ¹H NMR | Multiplets in the aromatic region, typically ~7.2-7.6 ppm. | [3] |

| ¹³C NMR | Multiple signals in the aromatic region (~128-138 ppm). The carbon atom attached to phosphorus will show coupling (JC-P). | [3] |

| ³¹P NMR | A single peak is expected. For a related compound, (4ʹ-bromobiphenyl-4-yl)diphenylphosphine, the shift is -5.87 ppm. The corresponding phosphine oxide appears significantly downfield at ~29-30 ppm. | [3][7] |

| Mass Spec. | Molecular Ion (M+) peak expected at m/z ≈ 340 and 342 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. | [3][5] |

Chapter 2: Synthesis and Handling

Synthetic Route

A common and reliable method for the synthesis of this compound involves a Grignard reaction.[8] This approach is favored for its high efficiency and the ready availability of starting materials.

Causality in Experimental Choice: The synthesis begins with the formation of a Grignard reagent from p-dibromobenzene. The use of an ethereal solvent like dry ether is critical as it solvates the magnesium ion, stabilizing the Grignar reagent.[8] A crystal of iodine is often added to activate the magnesium surface. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic phosphorus atom of chlorodiphenylphosphine. This selectively forms the new Carbon-Phosphorus bond. The reaction is performed at low temperatures to control its exothermicity and minimize side reactions.

Caption: Workflow for the Wittig Reaction.

Chapter 4: Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Drug Discovery and Medicinal Chemistry

The synthesis of new pharmaceutical agents often relies on the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for which this compound is an excellent ligand, are among the most powerful methods for forming the carbon-carbon and carbon-heteroatom bonds that constitute the backbones of many drugs. F[9][10]urthermore, the bromine atom serves as a reactive handle, allowing the phosphine itself to be incorporated into larger molecules as a building block. This is particularly relevant in fragment-based drug discovery (FBDD), where small, functionalized molecules are linked together to build potent inhibitors. T[11]he bromodomain-containing protein 4 (BRD4), an important target in cancer therapy, is an example of a protein whose inhibitors are often synthesized using these advanced coupling methodologies.

[12][13]#### Materials Science

The dual functionality of this compound is also advantageous in materials science. The phosphine moiety can be used to coordinate to metal centers in the creation of novel catalysts or functional polymers. Simultaneously, the aryl-bromide can be used as a site for polymerization (e.g., in Suzuki polycondensation) or for grafting the molecule onto surfaces, leading to materials with tailored electronic, optical, or catalytic properties.

Chapter 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to form 4-phenylacetophenone, using this compound as a component of the catalytic system. This procedure is illustrative and demonstrates the practical application of the ligand.

Self-Validating System: The success of this reaction relies on a series of interdependent choices. The palladium source provides the active catalyst, the phosphine ligand stabilizes it and modulates its reactivity, the base activates the boronic acid, and the solvent system facilitates the interaction of all components. An inert atmosphere is non-negotiable to prevent catalyst decomposition and ligand oxidation.

Methodology

-

Catalyst Pre-formation/Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, ~1-2 mol%) and this compound (~2-4 mol%, maintaining a P:Pd ratio of 2:1).

-

Rationale: The phosphine coordinates to the palladium precursor. In the presence of other reactants, the Pd(II) is reduced in situ to the active Pd(0) catalyst.

-

-

Reagent Addition:

-

To the flask, add 4-bromoacetophenone (1.0 equivalent), phenylboronic acid (1.1-1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). [14] * Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is essential for the transmetalation step of the catalytic cycle.

-

[15]3. Solvent and Reaction Conditions:

- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). [14][16] * Heat the reaction mixture with vigorous stirring to 70-80 °C for 18-22 hours, or until TLC/GC-MS analysis indicates consumption of the starting material. [16] * Rationale: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes the inorganic base, boronic acid byproducts, and any remaining salts.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-phenylacetophenone.

-

This compound is a testament to the power of strategic molecular design. It is more than a simple phosphine ligand; it is a dual-functionality tool that offers chemists precise control over catalysis while simultaneously serving as a robust building block for larger, more complex structures. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an indispensable component in the synthetic chemist's toolbox, enabling innovations in drug discovery, materials science, and beyond. Understanding its core principles is key to unlocking its full potential in research and development.

References

- Gelest, Inc. (2016). DIPHENYLPHOSHPINE Safety Data Sheet.

- PubChemLite. * this compound (C18H14BrP)*.

- Angene Chemical. (2024). This compound oxide Safety Data Sheet.

- Fluorochem. This compound Chemical Properties.

- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.

- Cambridge Isotope Laboratories. 4-Bromophenyl phenyl ether (phenyl-D₅, 98%).

- Fisher Scientific. (2009). Diphenylphosphine SAFETY DATA SHEET.

- National Institutes of Health (NIH). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed.

- Sigma-Aldrich. This compound | 734-59-8.

- BLD Pharm. This compound | 734-59-8.

- ACS Publications. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega.

- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid.

- TCI Chemicals. (2025). This compound Oxide SAFETY DATA SHEET.

- National Center for Biotechnology Information. This compound. PubChem Compound Database.

- TCI EUROPE N.V. This compound Oxide 5525-40-6.

- National Center for Biotechnology Information. This compound Oxide. PubChem Compound Database.

- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

- Organic Syntheses. Phosphine, (p-bromophenyl)diphenyl-.

- Organic Reactions. The Wittig Reaction.

- ACS Publications. (2021). Phosphorus-Based Catalysis. ACS Central Science.

- ResearchGate. 31P NMR spectra of a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand.

- Chemistry LibreTexts. (2023). Wittig Reaction.

- Alfa Chemistry. CAS 734-59-8 this compound.

- Sigma-Aldrich. (2025). (2-Bromophenyl)diphenylphosphine SAFETY DATA SHEET.

- Hyma Synthesis Pvt. Ltd. Chemical Supplier Information.

- UC Berkeley College of Chemistry. (2014). The Suzuki Reaction.

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Supporting Information.

- National Institute of Standards and Technology. 4-Bromophenyl ether. NIST WebBook.

- Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube.

- Organic Chemistry Portal. Suzuki Coupling.

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

- National Institutes of Health (NIH). (2024). Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer. PubMed.

- mediaTUM. New Ligand Structures for Homogeneous Transition- Metal Catalysis.

- YouTube. (2022). Suzuki Coupling Mechanism.

- Royal Society of Chemistry. Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing.

- Dublin City University. (2013). Breaking the Ring through a Room Temperature Catalytic Wittig Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Bromine in Phosphine Ligands: A Look at CAS 734-59-8.

- Wikipedia. 4-Bromophenylacetic acid.

- National Institute of Standards and Technology. Methanone, (4-bromophenyl)phenyl-. NIST WebBook.

- Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. Organic Chemistry Frontiers.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 734-59-8 [sigmaaldrich.com]

- 3. This compound | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - this compound (C18H14BrP) [pubchemlite.lcsb.uni.lu]

- 6. 734-59-8|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (4-Bromophenyl)diphenylphosphine: A Key Intermediate for Researchers and Drug Development Professionals

Introduction: The Versatility and Significance of (4-Bromophenyl)diphenylphosphine

This compound is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and drug development. Its unique molecular architecture, featuring a tunable phosphine ligand and a reactive brominated aryl group, makes it a valuable building block for the construction of complex molecules and novel therapeutic agents. The phosphorus atom, with its lone pair of electrons, endows the molecule with the ability to act as a ligand for transition metals, forming catalysts that are pivotal in a myriad of cross-coupling reactions. Concurrently, the bromo-substituent provides a reactive handle for further functionalization, enabling its incorporation into larger, more complex molecular frameworks. This dual functionality has cemented its role as a key intermediate in the synthesis of advanced materials, agrochemicals, and, most notably, pharmaceutical compounds.[1][2] For researchers and professionals in drug development, a thorough understanding of the synthesis of this compound is paramount for its effective utilization in the discovery and production of new medicines.

Synthetic Strategies: A Comparative Analysis of Grignard and Palladium-Catalyzed Methodologies

The synthesis of this compound can be approached through several synthetic routes. The two most prominent and practical methods are the Grignard reaction and palladium-catalyzed cross-coupling reactions. The choice between these methodologies often depends on factors such as substrate availability, functional group tolerance, desired scale, and laboratory capabilities.

The Grignard Approach: A Classic and Robust Method

The Grignard reaction is a well-established and reliable method for the formation of carbon-phosphorus bonds.[3] This approach involves the preparation of a Grignard reagent from 1,4-dibromobenzene, which then acts as a nucleophile, attacking an electrophilic phosphorus source, typically chlorodiphenylphosphine.

Mechanism of the Grignard Synthesis

The reaction proceeds through the initial formation of the Grignard reagent, 4-bromophenylmagnesium bromide. This is achieved by reacting 1,4-dibromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting organomagnesium halide is then reacted with chlorodiphenylphosphine. The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride ion and forming the desired P-C bond.

Caption: Mechanism of this compound synthesis via the Grignard reaction.

The Palladium-Catalyzed Approach: A Modern and Versatile Alternative

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and versatile method for the formation of C-P bonds with high functional group tolerance.[4][5] In this approach, 1,4-dibromobenzene can be coupled with a phosphorus nucleophile, such as diphenylphosphine, in the presence of a palladium catalyst and a base.

Mechanism of Palladium-Catalyzed P-C Cross-Coupling

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by coordination of the phosphine nucleophile and subsequent reductive elimination to furnish the desired triarylphosphine and regenerate the palladium(0) catalyst.[6]

Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is adapted from a reliable method published in Organic Syntheses.[2]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid

-

Benzene (or a suitable alternative solvent like toluene)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, charge the three-necked flask with magnesium turnings and a small crystal of iodine (to initiate the reaction).

-

Add a small portion of a solution of 1,4-dibromobenzene in anhydrous diethyl ether to the flask.

-

Gently warm the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the cooled Grignard solution via the addition funnel. Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or benzene.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or recrystallization. For recrystallization, a mixed solvent system such as dichloromethane/n-heptane (in a 1:4 ratio) or ethanol/benzene can be effective.[7][8]

-

Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed for high purity.[9]

-

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on general methods for palladium-catalyzed P-C cross-coupling reactions.[4][5]

Materials and Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

1,4-Dibromobenzene

-

Diphenylphosphine

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (if not using a pre-formed catalyst, e.g., Xantphos, dppf)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Syringes for transfer of air-sensitive reagents

-

Standard work-up and purification equipment as in Protocol 1

Step-by-Step Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, charge the Schlenk flask with the palladium catalyst, phosphine ligand (if needed), and the base.

-

Add the anhydrous solvent to the flask.

-

Add 1,4-dibromobenzene to the reaction mixture.

-

Carefully add the air-sensitive diphenylphosphine to the flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using the same methods as described in the Grignard protocol (vacuum distillation, recrystallization, or column chromatography).

-

Experimental Workflow: Palladium-Catalyzed Synthesis

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Quantitative Data and Comparison

| Parameter | Grignard Synthesis | Palladium-Catalyzed Synthesis |

| Starting Materials | 1,4-Dibromobenzene, Mg, Chlorodiphenylphosphine | 1,4-Dibromobenzene, Diphenylphosphine |

| Catalyst | None | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Reaction Temperature | 0 °C to reflux of ether | 80 - 120 °C |

| Typical Yield | 60-80% | 70-95% |

| Functional Group Tolerance | Limited (incompatible with acidic protons) | Generally high |

| Key Considerations | Requires anhydrous conditions; initiation of Grignard can be tricky | Air-sensitive reagents; cost of palladium catalyst |

Safety and Handling

This compound is an irritant. It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Conclusion: A Powerful Tool for Chemical Innovation

The synthesis of this compound is a critical process for chemists engaged in the development of novel catalysts and pharmaceutical agents. Both the traditional Grignard method and modern palladium-catalyzed cross-coupling reactions offer viable pathways to this important intermediate. While the Grignard synthesis is a robust and cost-effective option for large-scale production, the palladium-catalyzed approach provides greater versatility and functional group tolerance, making it particularly suitable for the synthesis of complex and highly functionalized molecules. A thorough understanding of these synthetic methodologies, coupled with careful experimental execution and purification, will empower researchers to fully exploit the potential of this compound in their scientific endeavors.

References

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

- Cai, D., et al. (2002). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 4(16), 2841-2843.

- Kwong, F. Y., et al. (2004). A general synthesis of aryl phosphines by palladium catalyzed phosphination of aryl bromides using triarylphosphines. Tetrahedron Letters, 45(26), 5823-5827.

-

Organic Syntheses Procedure. (n.d.). 2,3-diphenylindone. Retrieved from [Link]

- Hasan, M. R., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6032.

- Murugesan, N., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980).

-

ResearchGate. (n.d.). What the best solvent can be used to recrystallize p-phenylenediamine? Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-(2-Bromophenyl)propanenitrile. Retrieved from [Link]

- Matulenko, M. A., et al. (2005). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Journal of Organic Chemistry, 70(1), 15-18.

-

Organic Syntheses Procedure. (n.d.). Phosphine, (p-bromophenyl)diphenyl-. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Hasan, M. R., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6032.

- Murugesan, N., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Matulenko, M. A., et al. (2005). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Journal of Organic Chemistry, 70(1), 15-18.

-

Organic Syntheses Procedure. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

- Cai, D., et al. (2002). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 4(16), 2841-2843.

-

Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine-(4-bromophenyl)borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. nobelprize.org [nobelprize.org]

- 7. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Bromophenyl)diphenylphosphine: Synthesis, Characterization, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Versatility of a Key Phosphine Ligand

(4-Bromophenyl)diphenylphosphine, systematically named (4-bromophenyl)diphenylphosphane according to IUPAC nomenclature, is a triarylphosphine that has garnered significant attention in the field of organic synthesis and catalysis.[1] Its unique electronic and steric properties, conferred by the presence of two phenyl groups and a bromine-substituted phenyl ring attached to a central phosphorus atom, make it a valuable ligand in a multitude of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, detailed characterization, and highlights its critical role in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry and materials science.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | (4-bromophenyl)diphenylphosphane | [1] |

| CAS Number | 734-59-8 | [1] |

| Molecular Formula | C₁₈H₁₄BrP | [1] |

| Molecular Weight | 341.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 79-80 °C | [3] |

| Solubility | Soluble in many organic solvents such as ether and benzene.[3] |

Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound via Grignard Reaction: A Validated Protocol

The synthesis of this compound is most reliably achieved through the reaction of a Grignard reagent, prepared from p-dibromobenzene, with chlorodiphenylphosphine. This method, detailed in Organic Syntheses, provides a robust and scalable route to the desired product.[3]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Part 1: Preparation of the Grignard Reagent

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a reflux condenser protected by a drying tube (e.g., calcium chloride), and an inlet for an inert gas (e.g., nitrogen).

-

Initiation: To the flask, add magnesium turnings and a crystal of iodine. A small amount of a solution of p-dibromobenzene in anhydrous diethyl ether is added to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the formation of the Grignard reagent.[4]

-

Grignard Formation: The remaining solution of p-dibromobenzene in anhydrous ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1.5 hours to ensure complete formation of p-bromophenylmagnesium bromide.[3] The use of anhydrous ether is critical as Grignard reagents are highly reactive towards protic solvents like water.[5]

Part 2: Reaction with Chlorodiphenylphosphine

-

Cooling: The freshly prepared Grignard reagent is cooled to approximately -7 °C using an ice-salt bath.

-

Addition of Electrophile: A solution of chlorodiphenylphosphine in anhydrous ether is added dropwise to the cooled Grignard solution, ensuring the internal temperature does not exceed +10 °C.[3] This temperature control is crucial to minimize side reactions.

-

Reaction Completion: After the addition, the cooling bath is removed, and the reaction mixture is stirred for another 1.5 hours at room temperature to allow the reaction to go to completion.[3]

Part 3: Work-up and Purification

-

Quenching: The reaction is carefully quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride.[3][6] This step protonates any remaining Grignard reagent and the magnesium alkoxide byproduct.

-

Extraction: The ethereal layer is decanted, and the remaining aqueous layer is acidified with hydrochloric acid and then extracted with benzene.[3]

-

Isolation: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvents are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation.[3] Recrystallization from a suitable solvent, such as methanol, can be performed for further purification, yielding colorless needles.[3]

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic and analytical techniques.

| Technique | Characteristic Data |

| ¹H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons of the phenyl and bromophenyl rings. |

| ³¹P NMR | The proton-decoupled ³¹P NMR spectrum is a powerful tool for characterizing phosphines. This compound will exhibit a single sharp peak. For similar triarylphosphines, the chemical shift is typically in the range of -5 to -10 ppm. |

| FTIR | The FTIR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and a characteristic C-Br stretching vibration at lower wavenumbers. |

| Melting Point | 79-80 °C[3] |

Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

This compound serves as an excellent ancillary ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[7] The electronic and steric properties of the phosphine ligand are crucial for the efficiency and selectivity of the catalytic cycle. The electron-withdrawing effect of the bromine atom can influence the electron density at the phosphorus and, subsequently, the palladium center, modulating its reactivity.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The catalytic cycle, facilitated by a palladium-phosphine complex, is illustrated below.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

In this cycle, this compound (L) plays several critical roles:

-

Stabilization of the Palladium(0) Center: The phosphine ligand stabilizes the active Pd(0) catalyst.

-

Facilitation of Oxidative Addition: The ligand influences the rate of oxidative addition of the organic halide (R¹-X) to the Pd(0) center, forming a Pd(II) intermediate.

-

Modulation of Reductive Elimination: The electronic and steric properties of the phosphine ligand impact the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Conclusion

This compound is a fundamentally important and versatile ligand in the toolkit of the modern synthetic chemist. Its straightforward synthesis, coupled with its efficacy in a range of palladium-catalyzed cross-coupling reactions, ensures its continued and widespread application in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful implementation in complex synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

Organic Syntheses. Phosphine, (p-bromophenyl)diphenyl-. Retrieved from a valid URL.[3]

-

Chemistry LibreTexts. Grignard Reaction. Retrieved from a valid URL.[4][5]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from a valid URL.[7]

-

Wikipedia. (2-Bromophenyl)diphenylphosphine. Retrieved from a valid URL.[2]

-

National Institutes of Health. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Retrieved from a valid URL.[6]

Sources

- 1. This compound | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Bromophenyl)diphenylphosphine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

Technical Guide: 1H NMR Characterization of (4-Bromophenyl)diphenylphosphine

CAS Registry Number: 734-59-8

Formula:

Executive Summary

(4-Bromophenyl)diphenylphosphine is a critical organophosphorus ligand used extensively in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its utility stems from the electronic modulation provided by the para-bromo substituent and the steric bulk of the diphenylphosphine moiety.[1][2]

Characterizing this molecule by

This guide provides a rigorous breakdown of the spectral features, the causality behind the signal patterns, and a self-validating protocol for sample preparation.

Structural Logic & Spin Systems

To interpret the spectrum, one must deconstruct the molecule into its constituent spin systems.[1][2] The molecule possesses

The Spin Systems

-

Ring A (4-Bromophenyl): This ring forms an AA'BB'X system, where A/A' are protons ortho to Bromine, B/B' are protons ortho to Phosphorus, and X is the

P nucleus.[1]-

Note: The bromine atom exerts an inductive withdrawing effect (-I), deshielding adjacent protons.[1]

-

-

Rings B & C (Diphenyl): These are effectively equivalent monosubstituted benzene rings.[1][2] They form an AA'BB'C system (plus X coupling to P).[1][2]

Visualization of Proton Environments

The following diagram maps the proton environments to the spectral logic.

Caption: Hierarchical breakdown of proton environments in this compound based on electronic and magnetic influences.

Experimental Protocol

Standardization is key to reproducibility.[1][2] Phosphines are susceptible to oxidation, which dramatically alters the chemical shifts.[1][2]

Reagents and Equipment[3][4]

-

Solvent: Chloroform-d (

), 99.8% D.[1][2] -

Inert Gas: Nitrogen (

) or Argon.[1][2] -

Instrument: 400 MHz or higher recommended.[1][2]

-

Why: Lower fields (e.g., 60 MHz) result in second-order effects ("roofing") that make the aromatic region indecipherable.[1]

-

Step-by-Step Workflow

-

Vessel Prep: Flush a clean NMR tube with dry

for 30 seconds. -

Dissolution: Dissolve ~10-15 mg of the sample in 0.6 mL of

. -

Acquisition:

-

Reference: Calibrate the residual

singlet to 7.26 ppm .

Spectral Interpretation & Data Analysis

The spectrum is confined entirely to the aromatic region (7.0 – 7.6 ppm ).[1] There are no aliphatic protons.[1][2]

Quantitative Data Summary

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| H-a (Ortho to Br) | 7.42 – 7.52 | Doublet of Doublets (dd) or Multiplet | 2H | |

| H-phenyl (Rings B/C) | 7.30 – 7.40 | Complex Multiplet | 10H | N/A (Overlap) |

| H-b (Ortho to P) | 7.20 – 7.32 | Multiplet (often obscured) | 2H |

Detailed Mechanistic Analysis[1][2]

1. The "Bromine Effect" (H-a)

The protons ortho to the bromine atom (on Ring A) are the most distinct features. Bromine is electronegative, deshielding these protons via the inductive effect.[1][2] They typically appear at the most downfield edge of the aromatic cluster (approx.[1][2] 7.45–7.52 ppm).[1][2][3]

-

Appearance: They look like a doublet (split by the meta-proton H-b).[1][2] However, long-range coupling to phosphorus (

) is usually negligible, so the splitting is dominated by

2. The "Phosphorus Coupling" (H-b)

The protons meta to bromine (ortho to phosphorus) are subject to heteronuclear coupling .

-

Mechanism: The

P nucleus couples to these protons ( -

Result: This splits the expected doublet (from H-a) into a doublet of doublets. Because these shifts often overlap with the 10 protons from the unsubstituted phenyl rings, this region (7.20–7.35 ppm) appears as a "dense forest" of peaks.

3. The "Diphenyl" Bulk

The two unsubstituted phenyl rings contribute 10 protons.[1][2] In free phosphines, these rings rotate rapidly, averaging the chemical shifts.[1] They appear as a large multiplet centered around 7.35 ppm.[1][2]

Self-Validating the Spectrum (Quality Control)

How do you know your spectrum is correct?

-

Integration Ratio: The total integral of the aromatic region should be normalized to 14 protons.[1][2] If you integrate the distinct downfield doublet (H-a, 2H) separately, it should represent 1/7th of the total aromatic area.

-

The "Oxide Check": Phosphines oxidize to phosphine oxides (

).[1][2]

Troubleshooting & Common Impurities

Issue: Broad Lines

-

Cause: Paramagnetic impurities (Ni/Pd remnants from synthesis) or poor shimming.[1][2]

-

Fix: Filter the NMR solution through Celite/glass wool. Ensure the sample height in the tube is at least 4 cm.[1][2]

Issue: Extra Peaks in Aliphatic Region (1.0 - 2.0 ppm)

-

Cause: Residual solvents (Hexane/Ethyl Acetate) or grease.[1][2]

-

Fix: this compound is a solid.[1][2][3][4] Recrystallization from Ethanol/Hexane is common; check for ethanol triplets (~1.2 ppm) or hexane multiplets (~0.9, 1.3 ppm).[1][2]

Issue: Complexity in Aromatic Region

-

Cause: This is intrinsic to the molecule due to

P coupling.[1][2] -

Validation: Run a

P NMR (decoupled). You should see a single sharp singlet at approximately -6 ppm (relative to

References

-

Chemical Shift Verification (Phosphines vs. Oxides)

-

Coupling Constants (

): -

Synthesis and Characterization Context

-

General Spectral Database (Comparison for PPh3 derivatives)

Sources

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Bromophenyl)diphenylphosphine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the characterization of (4-Bromophenyl)diphenylphosphine using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, practical experimental protocols, and expert interpretation of the ³¹P NMR chemical shift for this important organophosphorus compound.

Introduction to ³¹P NMR Spectroscopy and its Significance

Phosphorus-31 NMR spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organophosphorus compounds.[1] The ³¹P nucleus possesses several favorable properties for NMR analysis: it has a nuclear spin of ½, a 100% natural abundance, and a high gyromagnetic ratio, making it one of the easier nuclei to study with high sensitivity.[2][3][4]

In the context of drug development and materials science, compounds like this compound are crucial as ligands in catalysis and as synthetic intermediates. Their electronic and steric properties, which are key to their function, are directly reflected in the ³¹P NMR spectrum. The chemical shift (δ) is a sensitive probe of the electronic environment around the phosphorus atom, providing invaluable information about bonding and structure.[5]

The ³¹P NMR Chemical Shift of this compound

Expected Chemical Shift and Comparison with Triphenylphosphine

The ³¹P NMR chemical shift of this compound is typically observed in the range of -6.0 to -7.0 ppm when referenced to an external standard of 85% H₃PO₄. The precise value is subject to solvent effects, as detailed in the subsequent section.

To understand the significance of this value, it is instructive to compare it with the parent compound, triphenylphosphine (PPh₃). The ³¹P chemical shift of triphenylphosphine is approximately -5 to -6 ppm . The presence of a bromine atom at the para position of one of the phenyl rings in this compound induces a slight downfield shift (a less negative value).

The Electronic Influence of the 4-Bromo Substituent

The observed downfield shift is a direct consequence of the electronic properties of the bromine substituent. Bromine is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density at the phosphorus nucleus.

A lower electron density around the nucleus results in reduced shielding from the external magnetic field of the NMR spectrometer. This phenomenon, known as deshielding , causes the resonance to appear at a higher frequency, which corresponds to a downfield shift in the NMR spectrum. The chemical shift is a direct statement about the bonding and electronic nature of the groups attached to the phosphorus nucleus.[5]

The diagram below illustrates this inductive effect on the phosphorus center.

Caption: Inductive electron withdrawal by bromine deshields the phosphorus nucleus.

The Role of Solvent Effects

The choice of solvent can subtly influence the ³¹P NMR chemical shift, typically on the order of several parts per million.[6] This is due to varying intermolecular interactions between the phosphine and the solvent molecules, which can slightly alter the electronic environment of the phosphorus atom.[7][8] It is therefore critical to report the solvent used when documenting a chemical shift value.

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | ~ -6.3 |

| This compound | Toluene-d₈ | ~ -6.8 |

| Triphenylphosphine | CDCl₃ | ~ -5.6 |

Note: These are typical values and may vary slightly depending on the specific experimental conditions.

Field-Proven Experimental Protocol for ³¹P NMR Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.

Sample Preparation

-

Analyte Preparation : Accurately weigh approximately 10-20 mg of this compound.

-

Solvent : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.

-

Dissolution : Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure a homogeneous solution.

-

Reference Standard : For precise chemical shift referencing, an external standard is recommended.[9] Prepare a sealed capillary containing 85% phosphoric acid (H₃PO₄).[9][10]

NMR Spectrometer Setup and Acquisition

This protocol assumes a modern NMR spectrometer equipped with a broadband probe.

-

Probe Tuning : Tune the probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz spectrometer).

-

Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters :

-

Experiment : A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.[3]

-

Pulse Angle : 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Spectral Width : A range of approximately 200 ppm, centered around -10 ppm, is sufficient for most phosphines.

-

Acquisition Time (AQ) : ~1.0-2.0 seconds.

-

Relaxation Delay (D1) : 2-5 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary, often determined by an inversion-recovery experiment.

-

Number of Scans (NS) : 16-64 scans, depending on the sample concentration.

-

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.5-1.0 Hz) and perform a Fourier transform.

-

Phasing : Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.[1][10]

The entire workflow, from sample preparation to the final spectrum, is visualized below.

Caption: Standard workflow for acquiring a ³¹P NMR spectrum.

Conclusion

The ³¹P NMR chemical shift of this compound is a key analytical parameter that provides direct insight into its electronic structure. The observed downfield shift relative to triphenylphosphine is a textbook example of inductive effects from an electron-withdrawing substituent. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring.[11] This understanding is fundamental for professionals leveraging such phosphine ligands in catalysis, synthesis, and materials science.

References

-

31-P NMR SPECTROSCOPY | PDF. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]

-

Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. [Link]

-

(n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Retrieved February 7, 2026, from [Link]

-

(2024, July 24). 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. ChemRxiv. Retrieved February 7, 2026, from [Link]

-

(2026, January 16). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega. Retrieved February 7, 2026, from [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 7, 2026, from [Link]

-

31 Phosphorus NMR. (n.d.). University of Durham. Retrieved February 7, 2026, from [Link]

-

P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Bühl, M., & van Wüllen, C. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(37), 16752-16760. [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023, March 13). Magritek. Retrieved February 7, 2026, from [Link]

-

Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide. (n.d.). Inorganic Chemistry. ACS Publications. Retrieved February 7, 2026, from [Link]

-

Phosphorus-31 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

How can I take a 31P-NMR spectra? (2013, March 6). ResearchGate. Retrieved February 7, 2026, from [Link]

-

External Chemical Shift Referencing. (2007, September 24). University of Ottawa NMR Facility Blog. Retrieved February 7, 2026, from [Link]

Sources

- 1. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. University of Ottawa NMR Facility Blog: External Chemical Shift Referencing [u-of-o-nmr-facility.blogspot.com]

- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

Technical Master Guide: (4-Bromophenyl)diphenylphosphine

This guide serves as a technical reference for the characterization, synthesis, and application of (4-Bromophenyl)diphenylphosphine , a critical organophosphorus ligand used in homogeneous catalysis and materials science.

CAS: 734-59-8 | Molecular Formula: C₁₈H₁₄BrP

Executive Summary

This compound is a functionalized triarylphosphine ligand. Unlike the ubiquitous triphenylphosphine (PPh₃), this molecule possesses a para-bromo substituent that breaks the C3 symmetry, introducing a reactive handle for further derivatization without significantly perturbing the electronic environment of the phosphorus center. It is primarily utilized as a building block for polymer-supported ligands, surface-anchored catalysts, and as a precursor for generating complex biaryl phosphines via lithiation.

Chemical Identity & Structural Analysis[1][2][3]

| Metric | Data |

| IUPAC Name | (4-Bromophenyl)-diphenylphosphane |

| CAS Number | 734-59-8 |

| Molecular Weight | 341.18 g/mol |

| SMILES | C1=CC=C(C=C1)P(C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

| Appearance | White to off-white crystalline solid |

| Geometry | Pyramidal at Phosphorus (C3v-like local symmetry) |

| Steric Profile | Tolman Cone Angle ~145° (Similar to PPh₃) |

Physical & Thermodynamic Properties

Precise physical constants are essential for process design and purification.

| Property | Value / Range | Context |

| Melting Point | 82 – 86 °C | Sharp melting range indicates high purity. Impurities (oxides) broaden this range. |

| Boiling Point | > 360 °C (dec.) | Decomposes before boiling at atm pressure. Flash point predicted ~194°C. |

| Solubility (High) | Dichloromethane, THF, Toluene, Benzene | Ideal solvents for reactions and NMR analysis. |

| Solubility (Low) | Hexanes, Pentane | Used for precipitation/recrystallization. |

| Solubility (Insoluble) | Water, Alcohols (Cold) | Hydrophobic nature allows aqueous workups. |

| Air Stability | Metastable | Solid is stable for weeks in air; solutions oxidize to phosphine oxide (P=O) over 24h. |

Spectroscopic Characterization

The following data constitutes the "fingerprint" for validating the compound's identity.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, Standard: 85% H₃PO₄ (0 ppm)

-

³¹P NMR: -4.0 to -6.0 ppm (Singlet) .

-

Note: The chemical shift is very close to triphenylphosphine (-6 ppm). The bromine substituent exerts a weak inductive withdrawing effect, causing a slight deshielding.

-

Impurity Alert: A peak at +29 ppm indicates oxidation to this compound oxide.

-

-

¹H NMR (400 MHz):

-

δ 7.45 – 7.50 (m, 2H): Protons ortho to Bromine (Ar-H).

-

δ 7.28 – 7.40 (m, 10H): Overlapping multiplets corresponding to the phenyl rings and protons meta to Bromine.

-

δ 7.15 – 7.20 (m, 2H): Protons ortho to Phosphorus on the brominated ring.

-

Infrared Spectroscopy (FT-IR)

-

C-P Stretch: 1435 cm⁻¹, 1090 cm⁻¹ (Characteristic of P-Ph₃ derivatives).

-

C-Br Stretch: 1010 cm⁻¹ (Aryl bromide signature).

-

Absence: No strong band at 1150-1200 cm⁻¹ (P=O stretch), confirming lack of oxidation.

Synthesis Protocol: Low-Temperature Lithiation

Methodology Selection: While Grignard reagents can be used, the Lithium-Halogen Exchange route is superior for laboratory scale. It offers kinetic control at -78°C, preventing the formation of bis-substituted byproducts (1,4-bis(diphenylphosphino)benzene) which are difficult to separate.

Reagents

-

1,4-Dibromobenzene (1.0 equiv)

-

n-Butyllithium (1.0 equiv, 1.6M or 2.5M in hexanes)

-

Chlorodiphenylphosphine (Ph₂PCl) (1.0 equiv)

-

Solvent: Anhydrous THF (degassed).

Step-by-Step Workflow

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under N₂ flow.

-

Dissolution: Add 1,4-dibromobenzene and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes.

-

Electrophilic Trap: Add Ph₂PCl dropwise. The solution will clear as the lithium species is consumed.

-

Warm & Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl(aq).

-

Workup: Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or a DCM/Hexane mixture to yield white crystals.

Workflow Visualization

Figure 1: Kinetic control synthesis pathway ensuring mono-substitution.

Applications & Functional Logic

Why use this specific ligand? The para-bromo group acts as a "chemical hook."

-

Polymer-Supported Catalysts: The Br group allows the phosphine to be grafted onto polystyrene or silica supports via Suzuki or Heck coupling before the metal is coordinated. This creates heterogeneous catalysts that can be recycled.

-

Ligand Tuning: The Br group can be converted (via further lithiation) into boronic acids, aldehydes, or other functional groups to fine-tune the electronic properties of the phosphine.

-

Metal Coordination: It binds to Pd(0), Pt(II), and Au(I) similarly to PPh₃, but allows the resulting complex to be incorporated into supramolecular structures.

Functionalization Pathway

Figure 2: Divergent utility of the ligand in synthesis and materials science.

Handling & Safety (E-E-A-T)

-

Oxidation Management: While the solid is relatively stable, always store under Argon or Nitrogen. If the white solid turns yellow or sticky, check ³¹P NMR for the oxide peak (+29 ppm).

-

Toxicity: Like all organophosphines and aryl bromides, treat as an irritant. Use gloves and work in a fume hood to avoid inhalation of dust.

-

Waste: Dispose of as halogenated organic waste.

References

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

-

Alfa Chemistry. (2024). Physical Properties of CAS 734-59-8. Link

-

NIST Chemistry WebBook. (2023). Phosphine, (4-bromophenyl)diphenyl- Data. Link

-

Cambridge Structural Database (CSD). Crystal Structure of this compound. CCDC Ref: 7007516. Link

-

Organic Syntheses. General procedure for Lithiation of Aryl Halides. (Contextual reference for the synthesis protocol). Link

Sources

The Advent and Evolution of Aryl Phosphine Ligands: A Technical Guide for the Modern Chemist

A deep dive into the discovery, synthesis, and transformative impact of aryl phosphine ligands on catalysis and drug development.

Introduction: The Unassuming Phosphorus Atom and its Rise to Prominence

In the vast landscape of chemical synthesis, few classes of molecules have exerted as profound an influence as aryl phosphine ligands. These organophosphorus compounds, characterized by a central phosphorus atom bonded to one or more aryl groups, have become indispensable tools for chemists across academia and industry. Their ability to modulate the electronic and steric properties of transition metal catalysts has unlocked unprecedented efficiency and selectivity in a myriad of chemical transformations, fundamentally reshaping the fields of organic synthesis, materials science, and drug development. This guide provides a comprehensive exploration of the discovery and history of aryl phosphine ligands, offering researchers, scientists, and drug development professionals a detailed understanding of their origins, key milestones in their development, and the enduring principles that govern their application.

Part 1: The Dawn of an Era - The Discovery of Triphenylphosphine and its Catalytic Debut

The story of aryl phosphine ligands begins in the late 19th century with the first synthesis of triphenylphosphine (PPh₃).[1] However, it was not until the mid-20th century that its true potential began to be realized. A pivotal moment came with its application in the Wittig reaction, discovered by Georg Wittig in the 1950s.[1] This groundbreaking reaction, which enables the formation of carbon-carbon double bonds with remarkable control, firmly established triphenylphosphine as a valuable reagent in organic synthesis.[1]

The true paradigm shift, however, occurred with the advent of homogeneous catalysis. In 1948, Walter Reppe's work on "Reppe chemistry" demonstrated that triphenylphosphine could act as a ligand to stabilize nickel catalysts for the synthesis of acrylic esters.[2] This was one of the earliest applications of phosphine ligands in a catalytic process.[2]

This pioneering work laid the groundwork for one of the most significant discoveries in the field: Wilkinson's catalyst. In 1965, Sir Geoffrey Wilkinson reported the synthesis of chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃], a highly effective catalyst for the hydrogenation of alkenes under mild conditions.[3][4][5] This discovery not only provided a powerful new synthetic tool but also served as a catalyst for intense research into the fundamental principles of homogeneous catalysis and the role of phosphine ligands.[6] The development of Wilkinson's catalyst was a landmark achievement, earning Wilkinson the Nobel Prize in Chemistry in 1973.[4]

Experimental Protocol: Synthesis of Triphenylphosphine

The laboratory synthesis of triphenylphosphine typically involves the reaction of a phosphorus trihalide with an aryl Grignard or organolithium reagent.[7][8]

Step-by-Step Methodology:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Bromobenzene is added dropwise to initiate the Grignard reaction.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in anhydrous diethyl ether at a low temperature (typically 0 °C).

-

Quenching and Extraction: After the addition is complete, the reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude triphenylphosphine can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[1]

Part 2: Quantifying Influence - The Tolman Electronic Parameter and Cone Angle

The proliferation of phosphine ligands in the latter half of the 20th century necessitated a systematic way to understand and predict their impact on catalysis. In the 1970s, Chadwick A. Tolman, a chemist at DuPont, introduced two key concepts that provided a quantitative framework for describing the electronic and steric properties of phosphine ligands.[9][10]

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted by the Greek letter chi (χ), is a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[10] It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a standard nickel complex, Ni(CO)₃L, where L is the phosphine ligand of interest.[11]

-

Strongly electron-donating ligands increase the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.

-

Electron-withdrawing ligands decrease the electron density on the metal, leading to less back-donation and a higher ν(CO) stretching frequency.

The TEP has proven to be an invaluable tool for rationalizing and predicting the reactivity of metal complexes in catalysis.[12][13]

Tolman Cone Angle (θ)

The Tolman Cone Angle provides a quantitative measure of the steric bulk of a phosphine ligand.[9][14] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[9][15]

The cone angle has a profound impact on the coordination number of the metal center, the stability of catalytic intermediates, and the selectivity of catalytic reactions.[11] Bulky phosphine ligands can create a sterically hindered environment around the metal, which can promote reductive elimination and prevent catalyst deactivation pathways.

| Ligand | Tolman Cone Angle (θ) in degrees |

| PH₃ | 87 |

| P(OMe)₃ | 107 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

Table 1: A selection of common phosphine ligands and their corresponding Tolman cone angles.[14]

Part 3: The Modern Era - The Rise of Specialized Aryl Phosphine Ligands

The foundational understanding of phosphine ligand properties provided by the Tolman parameters paved the way for the rational design of new and more sophisticated ligands tailored for specific catalytic applications. This has been particularly evident in the development of palladium-catalyzed cross-coupling reactions, which have become some of the most powerful tools in modern organic synthesis.

Biaryl Phosphine Ligands: Revolutionizing Cross-Coupling

The development of biaryl phosphine ligands by research groups led by Stephen L. Buchwald and John F. Hartwig in the late 1990s and early 2000s marked a significant breakthrough in palladium-catalyzed cross-coupling.[16] These ligands, characterized by a biaryl backbone, are both highly electron-rich and sterically demanding. This combination of properties accelerates the key steps in the catalytic cycle, namely oxidative addition and reductive elimination, enabling the coupling of previously challenging substrates, such as aryl chlorides.[16] The development of different "generations" of Buchwald ligands has provided chemists with a versatile toolbox for a wide range of C-C, C-N, and C-O bond-forming reactions.[16]

Chiral Phosphine Ligands: Enabling Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis, particularly asymmetric hydrogenation.[17][18] Ligands such as DIPAMP, developed by Knowles and coworkers, and later BINAP, developed by Noyori and coworkers, demonstrated the power of chiral phosphines to create a chiral environment around a metal center, leading to the preferential formation of one enantiomer of a product. This pioneering work, which also led to a Nobel Prize, has inspired the development of a vast array of chiral phosphine ligands, including those with P-chirogenic centers and those with backbone chirality.[17]

Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The following is a general workflow for a Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. acs.org [acs.org]

- 5. Wilkinson’s catalyst | chemical compound | Britannica [britannica.com]